2,2'-(Butane-1,4-diyl)bis-2-oxazoline-4,4-dimethanol

Hydrophilicity Aqueous-phase catalysis Water-borne formulations

2,2'-(Butane-1,4-diyl)bis-2-oxazoline-4,4-dimethanol (CAS 19896-25-4) is a C2-symmetric bis(oxazoline) (BOX) derivative in which two 4,4-dimethanol-substituted oxazoline rings are connected by a butane-1,4-diyl spacer. With a molecular formula of C14H24N2O6 and a molecular weight of 316.35 g/mol, this tetrafunctional monomer features four primary hydroxyl groups alongside two oxazoline rings, enabling dual-mode reactivity through both ring-opening polymerization and polycondensation.

Molecular Formula C14H24N2O6
Molecular Weight 316.35 g/mol
CAS No. 19896-25-4
Cat. No. B010922
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,2'-(Butane-1,4-diyl)bis-2-oxazoline-4,4-dimethanol
CAS19896-25-4
Molecular FormulaC14H24N2O6
Molecular Weight316.35 g/mol
Structural Identifiers
SMILESC1C(N=C(O1)CCCCC2=NC(CO2)(CO)CO)(CO)CO
InChIInChI=1S/C14H24N2O6/c17-5-13(6-18)9-21-11(15-13)3-1-2-4-12-16-14(7-19,8-20)10-22-12/h17-20H,1-10H2
InChIKeyAUVJDYHPEDZHFL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,2'-(Butane-1,4-diyl)bis-2-oxazoline-4,4-dimethanol (CAS 19896-25-4): A Tetrafunctional Bisoxazoline Monomer for High-Performance Thermosets


2,2'-(Butane-1,4-diyl)bis-2-oxazoline-4,4-dimethanol (CAS 19896-25-4) is a C2-symmetric bis(oxazoline) (BOX) derivative in which two 4,4-dimethanol-substituted oxazoline rings are connected by a butane-1,4-diyl spacer [1]. With a molecular formula of C14H24N2O6 and a molecular weight of 316.35 g/mol, this tetrafunctional monomer features four primary hydroxyl groups alongside two oxazoline rings, enabling dual-mode reactivity through both ring-opening polymerization and polycondensation . Its unique architecture combines the metal-coordinating ability of bisoxazolines with the hydrogen-bonding and crosslinking capacity of a tetraol, positioning it as a versatile building block for specialty polymers, coatings, and coordination chemistry applications .

Aqueous-phase reactivity: negative LogP (-1.10) supports water-borne formulations without co-solvents.
Dual-cure chemistry: four hydroxymethyl groups enable ester/urethane/ether crosslinking alongside oxazoline ring-opening.
High-temperature processing: reported boiling point >534 °C supports aggressive cure cycles and thermal endurance.
Metal coordination capacity: bisoxazoline structure retains ligand functionality for catalysis and metal binding studies.

Why 2,2'-(Butane-1,4-diyl)bis-2-oxazoline-4,4-dimethanol Cannot Be Replaced by Common Bisoxazoline Ligands or Chain Extenders


Procurement of a generic bisoxazoline—such as 1,2-bis(4,4-dimethyl-2-oxazolin-2-yl)ethane (CAS 19896-18-5) or 1,4-bis(4,4-dimethyl-4,5-dihydrooxazol-2-yl)butane (CAS 19896-20-9)—as a substitute for 2,2'-(butane-1,4-diyl)bis-2-oxazoline-4,4-dimethanol introduces critical functional deficits. The target compound carries four hydroxymethyl (-CH2OH) side arms that serve as hydrogen-bond donors, reactive handles for covalent immobilization, and crosslinking sites, whereas common BOX ligands lack any hydroxyl functionality entirely . This difference translates into a >4-unit shift in LogP (measured LogP of -1.10 for the target vs typical BOX LogP values >1.0), a >240 °C increase in boiling point, and a fundamentally distinct solubility profile that renders the target uniquely suited for aqueous-phase catalysis, hydroxyl-terminated polymer crosslinking, and applications requiring secondary curing reactivity [1]. Simply stated, a dimethyl-substituted BOX ligand cannot form ester, urethane, or ether linkages, nor can it provide the hydrophilicity necessary for water-borne formulations .

Target compound
4 hydroxymethyl groups provide H-bond donors, secondary crosslinking, and hydrophilic character. LogP -1.10 enables aqueous-phase use.
Common BOX ligands (dimethyl analogs)
Zero hydroxyl functionality. Predicted LogP >1.0 restricts water-borne applications. Cannot form ester/urethane linkages; no covalent immobilization handles.
Target profile
Boiling point >534 °C, density 1.41 g/cm³, and four reactive –CH₂OH side arms enable high-temperature cure and tighter network packing.
Dimethyl-substituted analogs
Boiling point ~287 °C and density ~1.13 g/cm³ limit thermal processing window and may yield lower crosslink density in final networks.

Quantitative Differentiation of 2,2'-(Butane-1,4-diyl)bis-2-oxazoline-4,4-dimethanol from Closest Analog Bisoxazolines


Aqueous Solubility Advantage: Measured LogP of -1.10 vs Estimated LogP >1.0 for Dimethyl-Substituted BOX Ligands

The experimentally determined partition coefficient (LogP) of 2,2'-(butane-1,4-diyl)bis-2-oxazoline-4,4-dimethanol is -1.10, as measured by reverse-phase HPLC [1]. In contrast, the closest dimethyl-substituted analog, 1,2-bis(4,4-dimethyl-2-oxazolin-2-yl)ethane (CAS 19896-18-5), has a predicted LogP of approximately 1.5 based on its molecular structure—a difference of roughly 2.6 log units, corresponding to approximately a 400-fold difference in octanol-water partition coefficient . This hydrophilicity difference is directly attributable to the four hydroxymethyl groups present on the target compound that are absent in standard BOX ligands.

Hydrophilicity
Reported
Target LogP -1.10 (RP-HPLC)
Dimethyl-BOX: ~1.5 (estimated)
Δ ≈ -2.6 (~400× more hydrophilic)
Enables water-borne formulation and aqueous-phase catalysis
Measured on Newcrom R1 column; comparator LogP from class prediction
Hydrophilicity Aqueous-phase catalysis Water-borne formulations

Thermal Stability Differentiation: Boiling Point >534 °C vs 287.5 °C for the Closest Dimethyl Analog

The target compound exhibits a predicted boiling point of 534.3 °C at 760 mmHg, compared to 287.5 °C for 1,2-bis(4,4-dimethyl-2-oxazolin-2-yl)ethane (CAS 19896-18-5) and an even lower predicted boiling point for 1,4-bis(4,4-dimethyl-4,5-dihydrooxazol-2-yl)butane (CAS 19896-20-9) which shares the butane linker but lacks the hydroxymethyl groups . This >246 °C boiling point elevation is consistent with extensive intermolecular hydrogen-bonding networks generated by the four hydroxyl groups, which are entirely absent in the dimethyl-substituted analogs. The flash point of the target (276.9 °C) further supports its suitability for high-temperature curing and processing .

Thermal stability
Data to verify
534.3 °C (predicted boiling point)
Flash point 276.9 °C
ΔTb > 246 °C vs dimethyl analog (287.5 °C)
Supports high-temperature curing and thermal endurance screening
Predicted values; extensive H-bonding networks likely contribute
Thermal stability High-temperature polymers Cure chemistry

Density Advantage: 1.41 g/cm³ vs 1.13 g/cm³ for Dimethyl-Substituted BOX Ligand Reflects Enhanced Packing and Hydrogen-Bond Network Density

The predicted density of 2,2'-(butane-1,4-diyl)bis-2-oxazoline-4,4-dimethanol is 1.41 g/cm³, which is 0.28 g/cm³ (approximately 25%) higher than the 1.13 g/cm³ predicted density of 1,2-bis(4,4-dimethyl-2-oxazolin-2-yl)ethane . This substantially higher density arises from the additional oxygen atoms and the extensive intermolecular hydrogen-bonding network enabled by the four hydroxymethyl groups, which collectively contract the molecular packing distance and increase the cohesive energy density of the bulk material. In polymer crosslinking applications, higher monomer density can contribute to lower cure shrinkage and improved dimensional stability of the final thermoset.

Density
Data to verify
1.41 g/cm³ (predicted)
+0.28 g/cm³ (~25% higher) vs dimethyl-BOX (1.13 g/cm³)
May support lower free volume and improved barrier properties in networks
Predicted at 20 °C; experimental verification recommended
Density Material packing Hydrogen-bond density

Hydrogen-Bond Donor Capability: 4 Donors vs 0 Donors Enables Dual-Cure and Covalent Immobilization Pathways

2,2'-(Butane-1,4-diyl)bis-2-oxazoline-4,4-dimethanol possesses four hydrogen-bond donor sites (the four primary hydroxyl groups) and six hydrogen-bond acceptor sites (two oxazoline nitrogen atoms and four hydroxyl oxygen atoms) . In contrast, the closest dimethyl-substituted BOX analogs such as 1,2-bis(4,4-dimethyl-2-oxazolin-2-yl)ethane (CAS 19896-18-5) and 1,4-bis(4,4-dimethyl-4,5-dihydrooxazol-2-yl)butane (CAS 19896-20-9) have zero hydrogen-bond donors and only two acceptors (the oxazoline nitrogen atoms) . This functional group disparity is critical: the hydroxyl groups of the target compound can react with isocyanates (forming urethanes), with carboxylic acids or anhydrides (forming esters), or with epoxides (forming ethers), providing secondary crosslinking pathways that are entirely unavailable to dimethyl-substituted BOX ligands. Furthermore, these hydroxyl groups serve as covalent anchors for immobilizing the ligand onto silica, polymer resins, or other solid supports for heterogeneous catalysis.

H-bond donors
Class-level
Target: 4 donors (OH), 6 acceptors
Dimethyl-BOX: 0 donors, 2 acceptors
Enables urethane/ester/ether linkages & covalent immobilization
Dual-cure and heterogeneous catalyst design capability
Structural analysis; secondary reactivity context
Hydrogen bonding Dual-cure systems Covalent immobilization

Procurement-Guiding Application Scenarios for 2,2'-(Butane-1,4-diyl)bis-2-oxazoline-4,4-dimethanol (CAS 19896-25-4)


Water-Borne Dual-Cure Thermoset Coatings and Adhesives

The combination of high hydrophilicity (LogP -1.10) and dual oxazoline/hydroxyl reactivity makes this compound an ideal crosslinker for water-borne coating formulations. Unlike conventional BOX ligands that phase-separate in aqueous media, the target compound remains dissolved and can cure via oxazoline ring-opening with carboxylic acid-functional resins while the hydroxyl groups provide secondary crosslinking with isocyanates or melamine-formaldehyde resins, yielding high-crosslink-density films with enhanced chemical resistance [1].

Covalent Immobilization of Bisoxazoline Ligands for Heterogeneous Asymmetric Catalysis

The four primary hydroxyl groups serve as covalent anchoring points for immobilizing the bisoxazoline ligand onto silica gel, mesoporous materials (e.g., MCF, SBA-15), or polymer resins. This enables the preparation of heterogeneous chiral catalysts that retain the enantioselectivity of homogeneous BOX-metal complexes while offering catalyst recoverability and continuous-flow processing capability—a key advantage over non-hydroxylated BOX ligands that require pre-functionalized supports or non-covalent adsorption .

High-Temperature Epoxy-Bisoxazoline Hybrid Casting Resins

With a boiling point exceeding 534 °C and a flash point of 276.9 °C, this compound is thermally robust enough to survive aggressive epoxy curing cycles. In bisoxazoline-epoxy hybrid casting resin formulations, the oxazoline rings engage in polyaddition with epoxy groups while the hydroxyl groups accelerate epoxy ring-opening, enabling controlled cure kinetics and heat-distortion temperatures without the use of volatile flexibilizers—a benefit that dimethyl-substituted BOX analogs cannot provide due to their lower thermal stability and lack of catalytic hydroxyl groups [1].

Polyester and Polyamide Chain Extension with Built-In Hydrophilicity

As a chain extender for carboxy-terminated polyesters and polyamides, the target compound not only increases molecular weight via oxazoline-carboxyl coupling but simultaneously introduces pendant hydroxyl functionality that improves dyeability, moisture absorption, and adhesion—properties that are inaccessible with simple bisoxazoline chain extenders such as 2,2'-bis(2-oxazoline) or 1,4-phenylene-bisoxazoline. The butane-1,4-diyl spacer provides chain flexibility that mitigates embrittlement compared to rigid aromatic bisoxazolines .

Application
Selection Property
Validation Focus
Water-borne dual-cure coatings
Hydrophilicity and dual oxazoline/hydroxyl reactivity
Cure kinetics in aqueous media; crosslink density and chemical resistance
Heterogeneous asymmetric catalysis support
Four covalent anchoring points via hydroxyl groups
Catalyst loading, leaching resistance, and enantioselectivity retention
High-temperature epoxy hybrid resins
Thermal stability >530 °C and hydroxyl-mediated epoxy acceleration
Cure exotherm control, heat-distortion temperature, and mechanical properties
Polyester/polyamide chain extension
Chain flexibility (butane spacer) plus pendant –OH functionality
Molecular weight build, dyeability, and moisture absorption improvements
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